N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-16-13-19(7-8-20(16)21)26(24,25)22-14-17-9-11-23(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17,22H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTDAMAJACHXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Chemical Biology: It is used as a tool compound to study the biological pathways and mechanisms involving piperidine derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a fluorine atom and a sulfonamide group, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. These structural differences can influence the compound’s binding affinity, selectivity, and overall efficacy in therapeutic applications.
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a unique structure combining a piperidine ring with a sulfonamide group, which may influence its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 376.488 g/mol
- CAS Number : 953176-84-6
- SMILES Notation : Fc1ccc(cc1C)S(=O)(=O)NCC1CCN(CC1)Cc1ccccc1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide and piperidine moieties enhance binding affinity and selectivity, potentially modulating neurotransmission pathways or inhibiting specific enzymes.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:
- Antiviral Activity : Similar derivatives have shown broad-spectrum antiviral effects against various viruses by increasing intracellular levels of host restriction factors like APOBEC3G, which inhibit viral replication .
- Analgesic Properties : Some related compounds are recognized for their analgesic effects, suggesting potential pain-relieving applications for this sulfonamide derivative .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-phenyl-N-(1-benzylpiperidin-4-yl)propanamide | Analgesic | Known for pain relief properties |
| 4-benzylpiperidine | Monoamine releasing agent | Involves neurotransmitter modulation |
| N-benzylfentanyl | Potent analgesic | Strong opioid-like effects |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Antiviral | Targets HBV through A3G modulation |
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
- Antiviral Studies : A study demonstrated that related compounds inhibited HBV replication effectively, with IC values in the low micromolar range (e.g., 1.99 µM against wild-type HBV). These findings suggest that structural modifications can enhance antiviral efficacy .
- Toxicity Profiles : Assessment of acute toxicity and pharmacokinetics in animal models indicated that certain derivatives exhibit favorable safety profiles, which is crucial for therapeutic development .
- Mechanistic Insights : Research has shown that the mechanism involves the upregulation of intracellular A3G levels, leading to enhanced inhibition of viral replication pathways . This suggests that further exploration of the compound's mechanism could yield significant insights into its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonamide formation and piperidine ring functionalization. Key steps include:
- Nucleophilic substitution : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with (1-benzylpiperidin-4-yl)methanamine under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C for exothermic steps) to minimize byproducts .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine at C4, benzyl group on piperidine) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 417.2) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against serine/threonine kinases using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess permeability in HEK293 or HeLa cells .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Modification Sites : Introduce substituents at the benzyl (e.g., para-chloro for increased lipophilicity) or sulfonamide positions (e.g., methyl to trifluoromethyl for metabolic stability) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., carbonic anhydrase IX) and ADMET predictors (SwissADME) for bioavailability .
- In Vivo Validation : Compare plasma half-life (t₁/₂) and brain penetration in rodent models after structural modifications .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in liver microsomes .
- Protein Binding Assays : Measure free drug concentrations via equilibrium dialysis to account for serum albumin binding .
- Pharmacodynamic Markers : Corrogate target engagement (e.g., phospho-kinase levels in tumor biopsies) with efficacy endpoints .
Q. How can crystallographic data inform the design of analogs with improved selectivity?
- Methodological Answer :
- Co-crystallization : Solve the X-ray structure of the compound bound to its target (e.g., kinase domain) to identify key hydrogen bonds or hydrophobic pockets .
- Fragment Replacement : Substitute the benzyl group with bicyclic amines (e.g., indole) to exploit π-π stacking interactions .
- Selectivity Screening : Test analogs against off-target panels (e.g., Eurofins KinaseProfiler™) to minimize cross-reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
